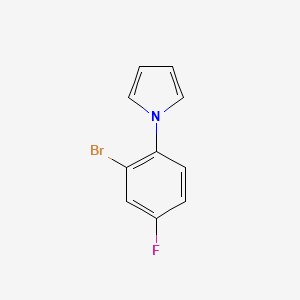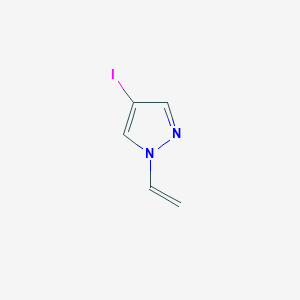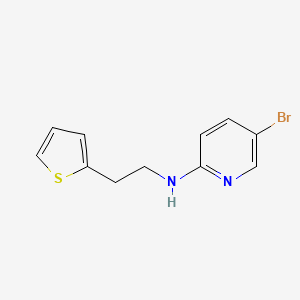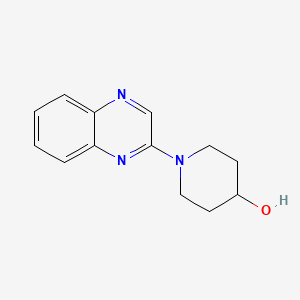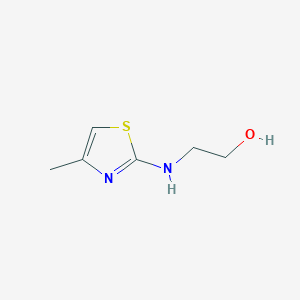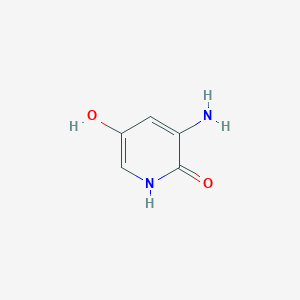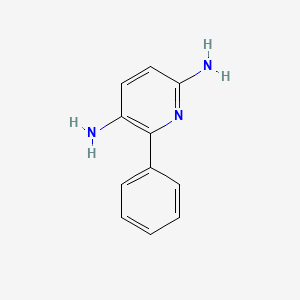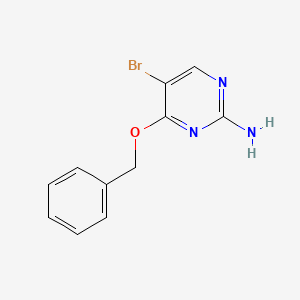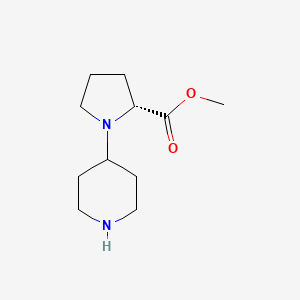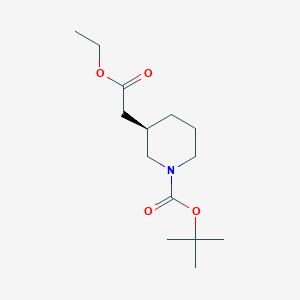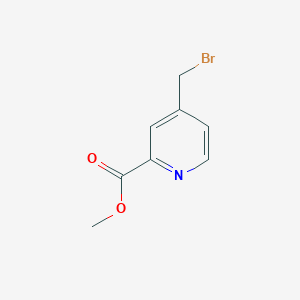
Methyl 4-(bromomethyl)picolinate
Vue d'ensemble
Description
Methyl 4-(bromomethyl)picolinate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is used as a building block in various research applications .
Molecular Structure Analysis
The molecular structure of Methyl 4-(bromomethyl)picolinate can be represented by the SMILES notation: O=C(OC)C1=NC=CC(CBr)=C1 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 4-(bromomethyl)picolinate are not fully detailed in the search results. It is known that the compound has a molecular weight of 230.06 g/mol .Applications De Recherche Scientifique
Luminescence Vapochromism
Research on the luminescent properties of [CuI(4-pic)] complexes, where pic stands for picoline or methylpyridine, reveals solvent- and vapor-induced isomerization between different luminescent solids, showcasing their potential in material science for creating responsive luminescent materials (Cariati, Bu, & Ford, 2000).
Photolabile Protecting Groups
The study on photochemical reduction of 4-picolyl- and N-methyl-4-picolinium esters illustrates their use as photolabile protecting groups in synthetic chemistry, enabling the controlled release of carboxylic acids and radicals through light exposure (Sundararajan & Falvey, 2004).
Catalysis for Oxidation Reactions
The catalytic behavior of CrV0.95P0.05O4 in the selective oxidation of picolines to produce aldehydes and acids demonstrates the potential of picoline derivatives in catalysis, contributing to the development of efficient processes for the synthesis of valuable chemical intermediates (Takehira et al., 2004).
Supramolecular Complexes
Investigations into the dynamics of noncovalent supramolecular complexes involving picoline derivatives offer insights into the design of chiral molecules and materials, highlighting the importance of such compounds in developing new molecular architectures (Fuss et al., 1999).
Synthesis of Heterocycles
The transition-metal-free synthesis of 4-azafluorenones through intramolecular carbonylation of arenes in 2-aryl-3-picolines showcases innovative approaches in organic synthesis, utilizing picoline derivatives for the construction of complex heterocyclic structures (Laha, Jethava, & Patel, 2015).
Safety and Hazards
The safety data sheet for a similar compound, Methyl 4-bromo-2-(bromomethyl)benzoate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin and eye irritation, respiratory sensitization, and specific target organ toxicity .
Mécanisme D'action
Target of Action
Methyl 4-(bromomethyl)picolinate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura reaction . These reagents are crucial for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .
Mode of Action
The mode of action of Methyl 4-(bromomethyl)picolinate involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the bromomethyl group of the Methyl 4-(bromomethyl)picolinate . Following this, the transmetalation step occurs, where the organoboron reagent transfers a group to the palladium .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key biochemical pathway that is affected by Methyl 4-(bromomethyl)picolinate . This reaction is a type of carbon-carbon bond-forming reaction, which is fundamental to organic synthesis . The successful completion of this reaction results in the formation of a new carbon-carbon bond, enabling the synthesis of complex organic molecules .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would be primarily determined by the conditions of the reaction it is used in, such as the presence of a suitable catalyst and the other reactants .
Result of Action
The result of the action of Methyl 4-(bromomethyl)picolinate in the Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic molecules, which can have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Propriétés
IUPAC Name |
methyl 4-(bromomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQCMFOLVVSLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652158 | |
| Record name | Methyl 4-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromomethyl)picolinate | |
CAS RN |
317335-16-3 | |
| Record name | Methyl 4-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






